N-{[4-(difluoromethoxy)phenyl](2-methyl-1H-indol-3-yl)methyl}pyridin-2-amine
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Overview
Description
Scientific Research Applications
Polynuclear Spin Crossover Complexes
Research has explored the synthesis, structure, and magnetic behavior of polynuclear spin crossover complexes. These complexes, such as [Fe4(μ-CN)4(phen)4(L)2)]4+ squares, have shown distinctive iron(II) sites connected by cyanide bridging ligands, exhibiting changes in spin state from low-spin to high-spin state under varying temperatures. This study underscores the potential of using such compounds in developing materials with tunable magnetic properties (Boldog et al., 2009).
Intramolecular Hydrogen Bonding and Tautomerism
Another study focused on the intramolecular hydrogen bonding and tautomerism in Schiff bases, highlighting the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. This research provides insights into the tautomeric equilibrium in various solvents and the implications for molecular design and synthesis (Nazır et al., 2000).
N-Protection of Amines
The N-tert-butoxycarbonylation of amines has been investigated, using pyridinium 2,2,2-trifluoroacetate as an efficient catalyst. This method highlights the significance of electron-donating groups on aryl groups in achieving higher yields, pointing towards advancements in amine protection strategies (Karimian & Tajik, 2014).
Hypervalent Iodine in Oxidative C–H Functionalization
The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via hypervalent iodine promoted regioselective oxidative C–H functionalization has been demonstrated. This method features a metal-free approach, showcasing the versatility of hypervalent iodine in facilitating bond formation and functional group introduction (Mariappan et al., 2016).
Organosoluble Fluorinated Polyimides
A study on organosoluble, low-colored fluorinated polyimides based on a novel monomer, 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, revealed the production of highly soluble polyimides. These materials exhibit low dielectric constants, low water uptake, and promising thermal stability, indicating their potential use in advanced electronic and optical materials (Chung et al., 2006).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that this compound functions as a reagent in the synthesis of dihydropyrroloquinoline derivatives with anticancer activity as an egfr modulator to inhibit l858r/t790m .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Future Directions
properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O/c1-14-20(17-6-2-3-7-18(17)26-14)21(27-19-8-4-5-13-25-19)15-9-11-16(12-10-15)28-22(23)24/h2-13,21-22,26H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZARJTBSZURZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC(F)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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